molecular formula C19H21BrN2O2 B5150892 N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5150892
M. Wt: 389.3 g/mol
InChI Key: OWBLGZYPCNYGGQ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide is an organic compound that features a brominated aromatic ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:

    Amidation: The formation of the amide bond can be carried out by reacting the brominated aromatic compound with 4-(morpholin-4-ylmethyl)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the morpholine ring.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the amide.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or N-oxides.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Possible use as a therapeutic agent for various diseases.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide: can be compared with other brominated aromatic compounds or morpholine derivatives.

Uniqueness

    Structural Features: The combination of a brominated aromatic ring and a morpholine moiety makes this compound unique.

    Reactivity: Its reactivity profile may differ from similar compounds due to the presence of both bromine and morpholine groups.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-14-12-17(6-7-18(14)20)21-19(23)16-4-2-15(3-5-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBLGZYPCNYGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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